4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride

Description

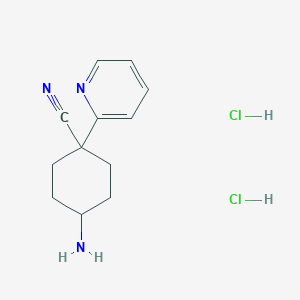

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile; dihydrochloride is a cyclohexane-based compound featuring a pyridine substituent at the 1-position, an amino group at the 4-position, and a carbonitrile group. Its dihydrochloride salt enhances solubility for pharmacological applications.

Properties

IUPAC Name |

4-amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.2ClH/c13-9-12(6-4-10(14)5-7-12)11-3-1-2-8-15-11;;/h1-3,8,10H,4-7,14H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBGVHBFLLDRQBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)(C#N)C2=CC=CC=N2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride typically involves multiple steps, starting with the reaction of pyridine derivatives with appropriate reagents to introduce the amino and nitrile groups. One common synthetic route includes the following steps:

Nitration: : Pyridine is nitrated to introduce a nitro group.

Reduction: : The nitro group is reduced to an amino group.

Cyanation: : The amino group is then converted to a nitrile group.

Cyclization: : The resulting compound undergoes cyclization to form the cyclohexane ring.

Dihydrochloride Formation: : Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride: can undergo various chemical reactions, including:

Oxidation: : The amino group can be oxidized to form a nitro group.

Reduction: : The nitrile group can be reduced to form an amine.

Substitution: : The pyridin-2-yl group can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: : Formation of nitro derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile; dihydrochloride exhibits inhibitory effects on specific cancer cell lines. For instance, a study demonstrated its potential as a kinase inhibitor, which plays a crucial role in cancer cell proliferation and survival. Kinase inhibitors are essential in the development of targeted cancer therapies.

Case Study:

A study published in the journal Cancer Research evaluated the efficacy of this compound against breast cancer cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, indicating its potential as a lead compound for further development in anticancer therapies.

1.2 Neurological Disorders

The compound has also been investigated for its effects on muscarinic receptors, particularly M1 receptors, which are implicated in cognitive functions and neurodegenerative diseases such as Alzheimer's disease.

Case Study:

In a preclinical study, the compound was tested for its ability to enhance cognitive function in animal models of Alzheimer's disease. The results suggested that it could improve memory retention and learning capabilities, highlighting its potential as a therapeutic agent for cognitive enhancement.

Mechanism of Action

The mechanism by which 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile;dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclohexane-Pyridine Derivatives

- 4-(1-Aminoethyl)-N-(4-pyridinyl)cyclohexanecarboxamide dihydrochloride (Y-27632 dihydrochloride): Structure: Shares a cyclohexane core with a pyridine substituent but includes a carboxamide and aminoethyl group instead of a carbonitrile and amino group. Activity: Acts as a Rho-associated kinase (ROCK) inhibitor, demonstrating anti-metastatic effects. The dihydrochloride salt improves bioavailability compared to freebase forms . Molecular Weight: 320.26 g/mol vs. ~279.18 g/mol (estimated for the target compound), indicating differences in pharmacokinetics .

(1r,4r)-4-((5-Iodopyridin-2-yl)oxy)cyclohexan-1-amine hydrochloride :

Kinase Inhibitors with Dihydrochloride Salts

- Vanoxerine dihydrochloride: Activity: A CDK2/4/6 inhibitor with IC50 values of 3.79–4.04 µM in hepatocellular carcinoma cells. Broad-spectrum activity due to triple kinase inhibition, contrasting with narrower CDK2 (e.g., Adapalene) or CDK4/6 (e.g., Rafoxanide) inhibitors . Physicochemical Properties: Requires tailored drug delivery systems due to solubility challenges, a common issue among dihydrochloride salts .

Pharmacological and Physicochemical Properties

Bioactivity

| Compound | Target | IC50 (µM) | Cell Lines Tested |

|---|---|---|---|

| Vanoxerine dihydrochloride | CDK2/4/6 | 3.79–4.04 | QGY7703, Huh7 |

| Adapalene | CDK2 | 4.43–7.14 | DLD1, LoVo |

| Rafoxanide | CDK4/6 | 1.09–1.31 | A375, A431 |

The target compound’s activity is hypothesized to align with vanoxerine due to structural similarities, but substituents (e.g., carbonitrile) may alter specificity .

Physical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility |

|---|---|---|---|

| Target Compound (estimated) | ~279.18 | 260–280* | Water-soluble |

| 2-(2,4-Diaminophenoxy)ethanol diHCl | 204.65 | 360 | Moderate in water |

| 4-(Aminomethyl)aniline diHCl | 195.09 | 360 | Hygroscopic |

Predicted high solubility for the target compound aligns with dihydrochloride salts’ general behavior, though melting points vary widely based on substituents .

Role of Substituents

- Electron-Withdrawing Groups (e.g., -CN) : Increase metabolic stability but may reduce solubility.

- Amino Groups: Enhance hydrogen bonding, improving target interaction but requiring dihydrochloride salt formation for optimal bioavailability .

Biological Activity

4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile dihydrochloride (CAS Number: 2248349-30-4) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, applications in pharmacology, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : C12H16N3Cl2

- Molecular Weight : 276.18 g/mol

- CAS Number : 2248349-30-4

The structure features a pyridine ring, a cyclohexane moiety, and a carbonitrile group, which are critical for its biological activity.

Research indicates that 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile dihydrochloride exhibits significant activity against various biological targets. Notably, it has been studied for its interaction with muscarinic receptors, particularly the M1 subtype, which is implicated in cognitive functions and neurodegenerative diseases like Alzheimer's.

Pharmacological Applications

- Cognitive Enhancement : The compound has been identified as a potential cognitive enhancer due to its action on muscarinic receptors. In preclinical studies, it demonstrated the ability to improve memory and learning in animal models .

- Neuroprotective Effects : Studies suggest that it may offer neuroprotective benefits by modulating neurotransmitter systems, potentially delaying the progression of neurodegenerative conditions .

- Antidiabetic Properties : Emerging research points to its role in modulating glucose metabolism, indicating potential applications in diabetes management .

Case Studies and Research Findings

Several notable studies have examined the effects of this compound:

Safety and Toxicology

While the compound shows promise, safety assessments are crucial. Preliminary toxicity studies indicate that it has a favorable safety profile at therapeutic doses. However, further investigations are necessary to fully elucidate its toxicity and side effects.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile dihydrochloride, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Begin with the free base (4-Amino-1-pyridin-2-ylcyclohexane-1-carbonitrile) and react it with hydrochloric acid under controlled stoichiometric conditions. The dihydrochloride salt forms via protonation of the amino group and pyridine nitrogen.

- Step 2 : Use recrystallization in polar solvents (e.g., ethanol/water mixtures) to enhance purity. Monitor by HPLC (≥95% purity threshold) and adjust solvent ratios iteratively .

- Step 3 : Validate salt formation via FT-IR (N-H stretching at 2500–3000 cm⁻¹ for protonated amines) and elemental analysis (Cl⁻ content ~21.2% by ion chromatography) .

Q. How should researchers characterize the solubility and stability of this compound in aqueous media?

- Methodological Answer :

- Solubility : Perform shake-flask experiments in phosphate-buffered saline (PBS, pH 7.4) at 25°C. Centrifuge suspensions and quantify dissolved compound via UV-Vis (λ_max ~260 nm, pyridine moiety). Compare with free base to confirm enhanced solubility from hydrochloride salt formation .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation by LC-MS; common impurities include hydrolyzed carbonitrile (amide formation) or pyridine ring oxidation .

Q. What spectroscopic techniques are critical for structural confirmation?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for the cyclohexane ring (δ 1.5–2.5 ppm, multiplet), pyridin-2-yl (δ 8.2–8.6 ppm, aromatic protons), and carbonitrile (δ ~120 ppm in 13C). Compare with free base to confirm protonation shifts .

- X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in methanol), resolve the structure to confirm chair conformation of the cyclohexane ring and hydrogen-bonding networks between Cl⁻ and NH₃⁺ .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?

- Methodological Answer :

- Step 1 : Grow single crystals under varied conditions (e.g., DMF vs. ethanol) to assess polymorphism. For monoclinic systems (space group P2₁/c), compare unit cell parameters (a, b, c, β) with literature .

- Step 2 : Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N-H···Cl hydrogen bonds vs. π-π stacking of pyridine). Discrepancies in dihedral angles (>5°) may indicate stereoisomerism or salt disproportionation .

Q. What strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- In silico docking : Use PyMOL or AutoDock to model binding to pyridine-sensitive targets (e.g., kinases). Prioritize the protonated amino group for hydrogen bonding and the cyclohexane ring for hydrophobic interactions .

- Surface Plasmon Resonance (SPR) : Immobilize the target protein on a CM5 chip and measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM). Correct for non-specific binding using a reference flow cell .

Q. How can researchers address discrepancies in stability data under oxidative vs. hydrolytic conditions?

- Methodological Answer :

- Oxidative Stress : Expose the compound to H₂O₂ (3% v/v) in PBS. Monitor degradation via LC-MS for nitroso or N-oxide byproducts. Use radical scavengers (e.g., ascorbic acid) to confirm ROS-mediated pathways .

- Hydrolytic Stress : Test in acidic (pH 1.2) and basic (pH 9.0) buffers. Hydrolysis of the carbonitrile to carboxamide is pH-dependent; stabilize with lyoprotectants (e.g., trehalose) in lyophilized formulations .

Safety and Handling

Q. What precautions are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid inhalation of powder; work in a fume hood with HEPA filters .

- Spill Management : Neutralize with 5% sodium bicarbonate, collect residues in chemical waste containers, and rinse with copious water. Do not use organic solvents (risk of exothermic reaction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.